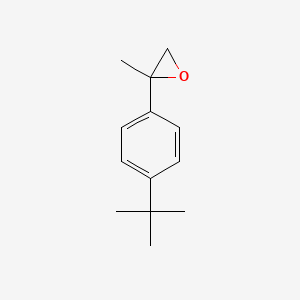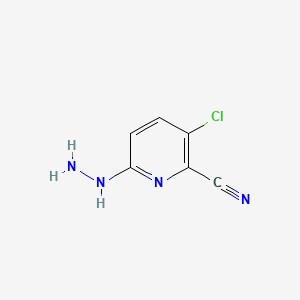
3-(5-Bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is a synthetic organic compound that features a bromopyridine moiety and a tert-butoxycarbonyl-protected amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multi-step organic reactions. One common approach might include:
Bromination: Introduction of a bromine atom to the pyridine ring.
Amino Protection: Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
Coupling Reaction: Formation of the propanoic acid moiety through coupling reactions, possibly using reagents like diisopropylcarbodiimide (DIC) or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
化学反応の分析
Types of Reactions
3-(5-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium tert-butoxide.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield azido or alkoxy derivatives, while deprotection would yield the free amino acid.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
作用機序
The mechanism of action of 3-(5-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in biochemical pathways.
類似化合物との比較
Similar Compounds
- 3-(5-chloropyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
- 3-(5-fluoropyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
- 3-(5-iodopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
Uniqueness
The uniqueness of 3-(5-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid lies in its specific bromine substitution, which can impart distinct reactivity and properties compared to its chloro, fluoro, or iodo analogs.
特性
分子式 |
C13H17BrN2O4 |
|---|---|
分子量 |
345.19 g/mol |
IUPAC名 |
3-(5-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C13H17BrN2O4/c1-13(2,3)20-12(19)16-10(11(17)18)6-9-5-4-8(14)7-15-9/h4-5,7,10H,6H2,1-3H3,(H,16,19)(H,17,18) |
InChIキー |
QBYRPIJAOSCCEY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one](/img/structure/B13532151.png)









